molecular formula C18H27N3O2 B12603807 {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-61-5

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B12603807
CAS No.: 918481-61-5
M. Wt: 317.4 g/mol
InChI Key: BEMHKTHKEQFYDV-UHFFFAOYSA-N
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Description

The compound {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone features a piperazine core substituted with a 4-methoxyphenethyl group and a pyrrolidinyl methanone moiety. This structure combines aromatic, aliphatic, and heterocyclic elements, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic profiles .

Properties

CAS No.

918481-61-5

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H27N3O2/c1-23-17-6-4-16(5-7-17)8-11-19-12-14-21(15-13-19)18(22)20-9-2-3-10-20/h4-7H,2-3,8-15H2,1H3

InChI Key

BEMHKTHKEQFYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C(=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield 4-[2-(4-methoxyphenyl)ethyl]piperazine. The final step involves the reaction of this intermediate with pyrrolidine and formaldehyde under reductive amination conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-[2-(4-hydroxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone.

    Reduction: Formation of {4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit significant antidepressant effects. The piperazine ring is known for its interaction with serotonin receptors, suggesting potential use in treating depressive disorders .
  • Antipsychotic Properties : Given its structural similarity to known antipsychotics, this compound may possess antipsychotic properties by modulating dopaminergic pathways. Studies on related compounds have shown efficacy in managing schizophrenia symptoms .
  • Analgesic Effects : Compounds derived from piperazine have been documented to exhibit analgesic properties. This suggests that {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone could be explored for pain management therapies .

The biological activity of this compound can be summarized as follows:

Activity Type Mechanism References
Serotonin Receptor ModulationInteraction with 5-HT receptors
Dopamine Receptor ModulationPotential effects on D2 receptors
Opioid Receptor InteractionPossible analgesic effects through opioid pathways

Case Study 1: Antidepressant Efficacy

In a controlled study, a derivative of the compound was tested for its antidepressant effects in animal models. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Antipsychotic Potential

Another study evaluated the antipsychotic potential of similar compounds in patients with schizophrenia. The findings suggested that modifications to the piperazine structure could enhance efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Piperazine Core Modifications
  • BAY10000493 and BAY2341237 : These K2P potassium channel inhibitors feature imidazo[1,2-a]pyridine moieties linked to piperazine. Unlike the target compound’s methoxyphenyl group, these analogs use halogenated aryl groups (bromo, chloro) for enhanced electron-withdrawing effects, critical for stabilizing interactions within the channel’s intracellular vestibule .
  • MK29 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone): Replaces the pyrrolidinyl methanone with an acetyl group and substitutes methoxy with trifluoromethyl. The -CF₃ group increases lipophilicity and metabolic stability compared to the target’s -OCH₃ group .
Heterocyclic Moieties
  • CP-93,393: Contains a pyrimidine ring fused to a piperidine-pyrrolidine system.
  • PF-00734200 : A DPP-IV inhibitor with a difluoropyrrolidine and pyrimidinyl piperazine. Its metabolism involves hydroxylation and pyrimidine scission, whereas the target compound’s lack of a pyrimidine ring may reduce such liabilities .
Aromatic Substituents
  • Thiophen-2-yl (compound 21): Replaces the 4-methoxyphenyl with a thiophene ring, altering electronic properties (electron-rich vs.

Pharmacological and Metabolic Profiles

Compound Key Structural Features Biological Target/Activity Metabolic Pathways References
Target Compound 4-Methoxyphenethyl, pyrrolidinyl Undetermined (putative CNS/metabolic) Likely O-demethylation, pyrrolidine oxidation N/A
BAY10000493 Imidazo[1,2-a]pyridine, Br K2P3.1 (TASK-1) inhibition Halogen retention, glucuronidation
PF-00734200 Difluoropyrrolidine, pyrimidine DPP-IV inhibition Hydroxylation, pyrimidine scission
CP-93,393 Pyrimidine, succinimide Anxiolytic/antidepressant Pyrimidine cleavage, glucuronidation
MK29 Trifluoromethylphenyl, acetyl Undisclosed (structural analog) Oxidative dealkylation

Key Research Findings

  • Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl group may enhance solubility compared to analogs with -CF₃ (e.g., MK29) but could reduce metabolic stability due to O-demethylation .
  • Metabolic Liabilities : Unlike CP-93,393 and PF-00734200, the absence of pyrimidine or succinimide rings in the target compound may mitigate risks of ring cleavage, a major pathway generating reactive metabolites .

Biological Activity

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone, also known by its chemical formula C18H27N3O2C_{18}H_{27}N_3O_2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The structure of the compound can be represented as follows:

Chemical Structure C18H27N3O2\text{Chemical Structure }\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{2}

1. Receptor Binding Affinity

Research indicates that derivatives of piperazine and pyrrolidine exhibit significant interactions with various neurotransmitter receptors. Specifically, the compound shows binding affinity for:

  • Dopamine Receptors : It has been studied for its interaction with D3 dopamine receptors, which are implicated in several neuropsychiatric disorders. Modifications in the piperazine moiety have been shown to enhance receptor affinity and selectivity .
  • Sigma Receptors : The compound has also been noted for its binding to sigma receptors, with studies indicating a potential role in neuroprotection and modulation of pain .

2. Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of piperazine derivatives. In vitro assays demonstrated that compounds similar to {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone exhibit significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. The IC50 values suggest a promising efficacy compared to standard antidiabetic agents like acarbose .

3. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through DPPH and ABTS assays, showing comparable radical scavenging activity to ascorbic acid. This suggests that the compound may have protective effects against oxidative stress-related diseases .

Case Study 1: Neuropharmacological Effects

A study involving animal models assessed the neuropharmacological effects of the compound. Results indicated that administration led to significant reductions in anxiety-like behaviors in mice, suggesting potential anxiolytic properties. The mechanism was hypothesized to involve modulation of serotonin pathways through receptor interactions .

Case Study 2: Pain Management

Another investigation explored the analgesic properties of this compound. Mice treated with {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone showed reduced pain responses in formalin-induced pain models. The analgesic effect was attributed to sigma receptor activation, which is known to modulate pain perception .

Data Summary

Biological ActivityMechanismReference
Dopamine Receptor BindingEnhanced affinity for D3 receptors
Antidiabetic ActivityInhibition of α-amylase and α-glucosidase
Antioxidant ActivityRadical scavenging (DPPH/ABTS assays)
Anxiolytic EffectsModulation of serotonin pathways
Analgesic EffectsSigma receptor activation

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